3-Phenylpiperidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSCJJLICMUWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenylpiperidine 2 Carboxylic Acid and Its Stereoisomers
Strategies for Racemic Synthesis
Racemic synthesis provides a foundational approach to obtaining 3-phenylpiperidine-2-carboxylic acid, yielding a mixture of stereoisomers. These methods are often characterized by their robustness and scalability, providing essential starting materials for further resolution or for applications where stereochemistry is not critical.
Cyclization Reactions for Piperidinone Ring Formation
The formation of the core piperidine (B6355638) ring is a critical step in the synthesis of this compound. Cyclization reactions are frequently employed to construct the heterocyclic framework, often starting from acyclic precursors. These reactions can be initiated by various means, including the generation of in situ carbocations or through reductive amination processes. nih.gov For instance, the iron-catalyzed reductive amination of ω-amino fatty acids represents an efficient method for preparing piperidinones, which are key intermediates. nih.gov In this approach, phenylsilane (B129415) plays a multifaceted role, facilitating imine formation and reduction, initiating cyclization, and reducing the resulting piperidinone intermediate. nih.gov
Another strategy involves the intramolecular carboamination of alkenes, where a carbocation generated from an alcohol initiates cyclization, leading to the simultaneous formation of a C-C and a C-N bond. nih.gov These cyclization strategies, while not inherently stereoselective in their basic form, provide a reliable means to access the fundamental piperidinone structure, which can then be further functionalized to yield the desired this compound.
Alkylation and Subsequent Carboxylation Approaches
An alternative approach to the synthesis of this compound involves the strategic alkylation of a pre-formed piperidine or piperidone precursor, followed by a carboxylation step. This method allows for the introduction of the phenyl and carboxylic acid moieties in a sequential manner. Ester enolates, for example, can be alkylated at the alpha-carbon position. youtube.com However, the direct alkylation of simple esters requires strong bases due to their relatively low acidity. youtube.com
A common strategy is the malonic ester synthesis, which utilizes the higher acidity of malonates, allowing for alkylation with weaker bases. Subsequent hydrolysis and decarboxylation then yield the desired carboxylic acid. youtube.com Carboxylation itself can be achieved through various methods, including enzymatic processes which have been shown to be effective for certain heterocyclic carboxylic acids. nih.gov While these alkylation and carboxylation sequences are powerful, they typically produce racemic mixtures unless chiral auxiliaries or catalysts are employed.
Multi-step Synthetic Sequences from N-protected 3-Piperidone
The use of N-protected 3-piperidone as a starting material offers a versatile platform for the synthesis of this compound. The protecting group, often a tert-butoxycarbonyl (Boc) group, serves to modulate the reactivity of the piperidine nitrogen and prevent unwanted side reactions. A common synthetic route begins with the conversion of 3-hydroxypyridine (B118123) to N-benzyl-3-hydroxypiperidine, which is then protected with a Boc group. google.com The hydroxyl group is subsequently oxidized to a ketone, yielding N-Boc-3-piperidone. google.com
From this key intermediate, the phenyl group can be introduced at the 3-position via various C-C bond-forming reactions. Subsequent introduction of the carboxylic acid group at the 2-position can be accomplished through methods such as palladium-catalyzed carbonylation of a suitable precursor. uni-regensburg.de This multi-step approach, while often lengthy, provides a high degree of control over the substitution pattern of the piperidine ring.
Enantioselective and Diastereoselective Synthesis
The demand for stereochemically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated enantioselective and diastereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms during the synthesis, leading to the preferential formation of a single stereoisomer.
Asymmetric Catalytic Approaches
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These methods are often more efficient and atom-economical than stoichiometric chiral auxiliary-based approaches.
Rhodium-catalyzed reactions have shown significant promise in the asymmetric synthesis of substituted piperidines. One notable strategy involves the rhodium-catalyzed asymmetric phenylation of imines. rsc.org In this process, a chiral rhodium complex facilitates the addition of a phenyl group from an organoborane reagent to an imine substrate, creating a new stereocenter with high enantioselectivity. rsc.org While not a direct synthesis of this compound, this methodology establishes the crucial 3-phenylpiperidine (B1330008) core in a stereocontrolled manner.
Furthermore, rhodium-catalyzed asymmetric allylic cyclization of allenes tethered to cyclohexadienones has been developed, demonstrating broad functional group tolerance. rsc.org Such strategies, which create complex cyclic structures with high stereocontrol, highlight the potential of rhodium catalysis in the synthesis of intricate piperidine derivatives. The adaptation of these and similar rhodium-catalyzed carbometalation reactions could provide a direct and efficient route to enantiomerically enriched this compound and its stereoisomers.
Reductive Heck Reaction Pathways
The Reductive Heck reaction is a powerful C-C bond-forming transformation that serves as a variation of the traditional Mizoroki-Heck reaction. nih.govnih.gov Instead of the typical β-hydride elimination to form an alkene, the alkylpalladium(II) intermediate is intercepted by a hydride source to achieve a formal hydroarylation or hydrovinylation of an alkene. nih.gov This approach is highly valuable for creating C(sp²)-C(sp³) bonds and has been applied to the synthesis of various heterocyclic systems. nih.govresearchgate.net
In the context of this compound, an intramolecular Reductive Heck cyclization represents a plausible and efficient pathway. The general mechanism involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of a tethered alkene. The crucial step is the subsequent reduction of the resulting alkyl-Pd(II) complex, which prevents β-hydride elimination and forms the desired C-H bond, completing the cyclization. nih.gov
A hypothetical synthetic sequence could involve a precursor containing a strategically placed double bond and an aryl halide. The cyclization would forge the piperidine ring, establishing the 2,3-disubstituted pattern. The choice of catalyst, ligand, and hydride source is critical for optimizing yield and selectivity.
Table 1: Key Components in Reductive Heck Reactions
| Component | Examples | Role in Reaction | Citation |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(0)(PPh₃)₄ | Forms the active Pd(0) species that enters the catalytic cycle. | libretexts.org |
| Ligands | Biaryl phosphines, PPh₃ | Stabilizes the palladium center and influences selectivity. | nih.gov |
| Hydride Source | Formates (e.g., sodium formate), Trialkylamines | Intercepts the alkylpalladium(II) intermediate to achieve reduction instead of elimination. | nih.gov |
| Substrates | Aryl halides, Aryl triflates | Provides the aryl group for the C-C bond formation. | nih.gov |
Chiral Resolution Techniques
When a synthesis of this compound results in a racemic mixture (an equal mixture of both enantiomers), a chiral resolution process is required to separate them. libretexts.org Since enantiomers possess identical physical properties, direct separation by standard methods like crystallization or chromatography is impossible. libretexts.org The most common strategy involves converting the pair of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
For a carboxylic acid like the target compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral base. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized from the solution. After separation by filtration, the purified diastereomeric salt is treated with a strong acid to protonate the carboxylate and regenerate the single, enantiomerically pure carboxylic acid. libretexts.org
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Rationale | Citation |
|---|---|---|---|
| Brucine | Natural Alkaloid Base | Forms diastereomeric salts with racemic acids, often with differential solubility. | libretexts.orglibretexts.org |
| Strychnine | Natural Alkaloid Base | Similar to brucine, used for resolving acidic racemates. | libretexts.org |
| Quinine | Natural Alkaloid Base | A widely available chiral base for diastereomeric salt formation. | libretexts.orglibretexts.org |
An alternative approach is enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. umn.edu
Stereocontrolled Cyclization from Aziridines
Aziridines, particularly functionalized aziridine-2-carboxylic esters, are valuable three-membered heterocyclic building blocks in organic synthesis. ru.nl They can serve as precursors to larger ring systems like piperidines through ring-opening and subsequent cyclization reactions. A stereocontrolled synthesis of this compound can be envisioned starting from a suitably substituted aziridine (B145994).
The general strategy involves the synthesis of a chiral, non-racemic aziridine-2-carboxylate. These can be prepared from amino acids like serine or through methods such as the cycloaddition of a nitrene to an alkene ester. ru.nl The next step is a regioselective ring-opening of the activated aziridine. For instance, an N-activated aziridine could be opened by an organocuprate or Grignard reagent that delivers the phenyl group to the C3 position. The resulting amino ester intermediate, now containing all the necessary atoms for the piperidine ring, would then undergo an intramolecular cyclization to form the six-membered ring. The stereochemistry of the final product is dictated by the stereochemistry of the initial aziridine and the mechanism of the ring-opening and cyclization steps.
Analogous Synthetic Routes for Related Piperidine Carboxylic Acids
The synthesis of piperidine carboxylic acids is a well-explored area of chemistry, with numerous strategies developed to access these important scaffolds. One of the most direct methods is the catalytic hydrogenation of the corresponding pyridine (B92270) carboxylic acid precursors. google.com For instance, 2-pyridinecarboxylic acid can be reduced to piperidine-2-carboxylic acid using hydrogen gas and a catalyst like palladium on carbon, often under mild pressure and temperature conditions. google.com
More complex, stereocontrolled syntheses often begin from the chiral pool. Enantiospecific routes have been developed starting from readily available α-amino acids. researchgate.net These methods typically involve extending the amino acid side chain and then performing a ring-closing reaction, such as alkylation of the amine, to form the piperidine ring with a predefined stereochemistry at the C2 position. researchgate.net
Other notable methods include:
Modified Strecker Synthesis: This involves the addition of trimethylsilyl (B98337) cyanide to a cyclic imine (tetrahydropyridine), followed by hydrolysis of the resulting α-amino nitrile to yield the piperidine-2-carboxylic acid. rsc.org
Dieckmann Cyclization: Intramolecular condensation of a diester can be used to form a β-ketoester, which can then be further manipulated to produce substituted piperidines. researchgate.net
Radical Cyclization: The 6-exo cyclization of a radical onto an α,β-unsaturated ester can produce highly substituted piperidines, often with good diastereoselectivity. nih.gov
These varied approaches highlight the versatility of modern organic synthesis in constructing the piperidine core structure.
Chemical Transformations and Derivatization of the 3 Phenylpiperidine 2 Carboxylic Acid Scaffold
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, reduction to alcohols and aldehydes, and conversion to reactive acid halides.
The conversion of the carboxylic acid in 3-phenylpiperidine-2-carboxylic acid to esters and amides is a fundamental transformation for creating libraries of new compounds. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.
Esterification: The formation of esters from carboxylic acids can be achieved through several methods. The Steglich esterification, which utilizes a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for creating ester linkages with a wide range of alcohols. nih.gov This reaction proceeds through an O-acylisourea intermediate that readily acylates the alcohol. nih.gov Another common approach is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While effective, this method is reversible and may require removal of water to drive the reaction to completion. For more sensitive substrates, esters can be synthesized by reacting the carboxylate salt with an alkyl halide. nih.gov
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. Direct amidation of carboxylic acids with amines is possible but often requires high temperatures. nih.gov More commonly, coupling reagents are employed to facilitate the reaction under milder conditions. nih.govresearchgate.net Reagents such as N,N′-diisopropylcarbodiimide (DIC) can be used, often in water, providing a green chemistry approach to amide synthesis. nih.govresearchgate.net Other sophisticated coupling agents like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly in peptide synthesis, and can be applied to the amidation of the this compound scaffold. commonorganicchemistry.com The general strategy involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which is then readily attacked by the amine to form the desired amide. libretexts.org A variety of amines can be used in these reactions, leading to a wide scope of N-substituted amide derivatives. organic-chemistry.orggoogle.com
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Key Features |
|---|---|---|
| Esterification | DCC, DMAP | Mild conditions, high yields (Steglich esterification). nih.gov |
| Acid Catalyst (e.g., H₂SO₄), Alcohol | Reversible, often requires heat and water removal (Fischer esterification). | |
| Alkyl Halide, Carboxylate Salt | Suitable for specific substrates. nih.gov | |
| Amidation | DIC | Can be performed in aqueous media. nih.govresearchgate.net |
| PyBOP®, DIPEA | Highly efficient, common in peptide coupling. commonorganicchemistry.com | |
| T3P® | Effective coupling reagent for amide bond formation. commonorganicchemistry.com |
The reduction of the carboxylic acid group offers a route to primary alcohols and aldehydes, which are themselves valuable intermediates for further functionalization.
Reduction to Alcohols: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com However, LiAlH₄ is unselective and will reduce other functional groups. google.com A milder and more selective alternative is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂). google.com Borane reagents can selectively reduce carboxylic acids in the presence of other reducible groups like esters. google.com Catalytic methods for the reduction of carboxylic acids have also been developed, including manganese-catalyzed hydrosilylation, which offers a more sustainable approach using earth-abundant metals. researchgate.netgoogle.com Applying these methods to this compound would yield (3-phenylpiperidin-2-yl)methanol.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as the aldehyde is more easily reduced than the starting carboxylic acid. Direct reduction is difficult, and the reaction is often accomplished through a two-step process. The carboxylic acid is first converted into a derivative such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 2: Reagents for the Reduction of Carboxylic Acids
| Product | Reagent(s) | Notes |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Powerful, non-selective reducing agent. google.comgoogle.com |
| Borane-THF complex (BH₃-THF) | More selective than LiAlH₄; reduces acids in the presence of esters. google.com | |
| Manganese(I) Catalysts (e.g., [MnBr(CO)₅]), Silanes | Catalytic method, milder conditions. researchgate.net |
| Aldehyde | 1. Thionyl Chloride (SOCl₂) 2. LiAl(O-t-Bu)₃H | Via acid chloride intermediate. | | | 1. N,O-Dimethylhydroxylamine, Coupling Agent 2. DIBAL-H | Via Weinreb amide intermediate. |
Conversion of the carboxylic acid to an acid halide, typically an acid chloride, generates a highly reactive electrophile that can be used to synthesize a variety of other carboxylic acid derivatives.
The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). nih.gov This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. nih.gov Other reagents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed. researchgate.net Once formed, the 3-phenylpiperidine-2-carbonyl chloride can readily react with a range of nucleophiles. For instance, reaction with alcohols yields esters (often under milder conditions than direct esterification), reaction with amines produces amides, and reaction with carboxylate salts forms anhydrides. This intermediate is particularly useful for reactions that are not feasible directly from the carboxylic acid, such as the Friedel-Crafts acylation of aromatic compounds.
Modifications at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is another key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation and acylation reactions.
N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved through several methods. A common approach is the reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination is another powerful method, where the secondary amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. google.com This method is particularly versatile for synthesizing a broad range of N-substituted derivatives. google.com
N-Acylation: The piperidine nitrogen can be readily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. commonorganicchemistry.com This reaction forms a stable amide bond and is a common strategy for introducing a variety of acyl groups. Coupling reactions with carboxylic acids, using reagents like DCC or DIC, as described for amidation at the C-2 position, can also be employed for N-acylation.
Table 3: Selected N-Alkylation and N-Acylation Reactions
| Reaction | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide, Base | N-Alkylpiperidine |
| Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine (Reductive Amination) google.com | |
| N-Acylation | Acyl Chloride, Base | N-Acylpiperidine commonorganicchemistry.com |
| Acid Anhydride, Base | N-Acylpiperidine | |
| Carboxylic Acid, Coupling Agent (e.g., DCC) | N-Acylpiperidine |
The synthesis of N-substituted derivatives of the this compound scaffold is crucial for modulating the physicochemical and pharmacological properties of the molecule. The N-alkylation and N-acylation reactions described above are the primary methods for creating these derivatives. For example, N-benzyl groups can be introduced using benzyl (B1604629) halides, and these groups can sometimes be removed later by catalytic hydrogenation if the secondary amine needs to be deprotected. The synthesis of N-aryl derivatives is more challenging and typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The vast array of commercially available alkyl halides, aldehydes, ketones, and carboxylic acids allows for the generation of extensive libraries of N-substituted this compound derivatives for screening in drug discovery programs. google.com
Transformations of the Phenyl Substituent
The phenyl group at the 3-position of the piperidine ring offers a prime site for modification, allowing for the introduction of various functional groups to explore structure-activity relationships.
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring of 3-phenylpiperidine (B1330008) derivatives. The directing effects of the piperidine ring, which is an activating group, and any existing substituents on the phenyl ring will influence the regioselectivity of these reactions.
Common functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding a mixture of ortho, meta, and para-substituted products. The separation of these isomers is often necessary to study the biological impact of substituent placement. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring.
Table 1: Examples of Aromatic Ring Functionalization Reactions
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 3-Phenylpiperidine | HNO₃, H₂SO₄, 0 °C | 3-(4-Nitrophenyl)piperidine, 3-(2-Nitrophenyl)piperidine | Mixture | rsc.org |
| N-Phenylpiperidine | t-Butyl nitrite, Oxoammonium salt | N-(4-Nitrophenyl)piperidine | - | researchgate.net |
| Pyridine (B92270) | Halogenating agent, Zincke imine intermediate | 3-Halopyridines | - | nih.gov |
| Alkene | Br₂, inert solvent (e.g., CCl₄) | Dromoalkane | - | youtube.com |
Note: The yields for some reactions are not specified in the referenced literature and can vary depending on the exact substrate and reaction conditions.
The incorporation of heteroaromatic rings can significantly modulate the properties of the 3-phenylpiperidine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for this purpose.
The Suzuki-Miyaura coupling involves the reaction of a halogenated phenylpiperidine derivative (e.g., bromo- or iodo-substituted) with a heteroarylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between a halogenated phenylpiperidine and a heteroarylamine, also under palladium catalysis. youtube.comorganic-chemistry.orgnih.gov This method is particularly useful for synthesizing derivatives containing nitrogen-linked heteroaromatic systems.
Table 2: Representative Cross-Coupling Reactions for Heteroaryl Moiety Introduction
| Phenylpiperidine Derivative | Coupling Partner | Catalyst/Ligand/Base | Reaction Type | Product | Representative Yield (%) | Reference |
| 3-(4-Bromophenyl)piperidine | Pyridine-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 3-(4-(Pyridin-3-yl)phenyl)piperidine | 70-90 | researchgate.net |
| 3-(4-Bromophenyl)piperidine | 2-Aminopyrimidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Buchwald-Hartwig | 3-(4-(Pyrimidin-2-ylamino)phenyl)piperidine | 60-80 | youtube.comorganic-chemistry.org |
| 3-(3-Iodophenyl)piperidine | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | Suzuki-Miyaura | 3-(3-(Thiophen-2-yl)phenyl)piperidine | 75-95 | researchgate.net |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Ring Expansion and Contraction Reactions of Piperidine Scaffolds
Modifying the size of the piperidine ring can lead to novel scaffolds with distinct conformational properties and biological activities. Both ring expansion and contraction reactions have been explored for piperidine and related heterocyclic systems.
Ring expansion of five-membered ring precursors, such as prolinol derivatives, can provide access to six-membered piperidine rings. For example, treatment of a hydroxypyrrolidine with methanesulfonyl chloride can induce a rearrangement through an aziridinium (B1262131) ion intermediate to yield a piperidine derivative. google.comthieme-connect.denih.gov A two-carbon ring expansion of 2-vinyl piperidines to their corresponding azocane (B75157) counterparts can be achieved through palladium-catalyzed allylic amine rearrangements. rsc.org
Conversely, ring contraction of piperidine derivatives can lead to the formation of five-membered pyrrolidine (B122466) rings. Photomediated ring contractions of N-benzoyl piperidines have been reported to yield N-benzoyl pyrrolidines. nih.govnih.gov Another approach involves the electrochemical ring contraction of Hantzsch esters and their pyridine derivatives to produce polysubstituted pyrroles. rsc.org
Table 3: Examples of Ring Expansion and Contraction Reactions
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Benzyl-hydroxypyrrolidine | Ring Expansion | 1. MsCl, Et₃N; 2. Bu₄N⁺OAc⁻ | N-Benzyl-acetoxypiperidine | - | google.com |
| 2-Vinyl piperidine | Two-Carbon Ring Expansion | Palladium catalyst | Azocane derivative | - | rsc.org |
| N-Benzoyl piperidine | Photomediated Ring Contraction | Visible light, photosensitizer | N-Benzoyl pyrrolidine | - | nih.gov |
| Pyridine derivative | Photo-promoted Ring Contraction | Silylborane, light | Pyrrolidine derivative | - | nih.gov |
Note: Yields are often substrate-dependent and may not be explicitly stated for all examples.
Formation of Fused or Bridged Bicyclic Systems Incorporating 3-Phenylpiperidine Derivatives
The construction of fused or bridged bicyclic systems from 3-phenylpiperidine derivatives introduces significant conformational constraints and three-dimensional complexity, which can be advantageous for optimizing interactions with biological targets.
Intramolecular cyclization reactions are a common strategy to form fused ring systems. For example, derivatives of this compound with appropriate functional groups on the phenyl ring or the piperidine nitrogen can undergo intramolecular reactions, such as Friedel-Crafts alkylations or amidations, to form new rings. An intramolecular reductive cyclization strategy has been used to synthesize (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. sci-hub.mk
Bridged bicyclic systems can be synthesized through various cycloaddition strategies. For instance, an intramolecular [3+2] dipolar cycloaddition can lead to the formation of highly functionalized bridged bicyclo[m.n.2] ring systems. Furthermore, Diels-Alder reactions, where a diene is incorporated into the piperidine scaffold or a dienophile is attached, can be a powerful tool for constructing bridged systems. nih.govresearchgate.netyoutube.comkhanacademy.org
Table 4: Strategies for the Formation of Fused and Bridged Bicyclic Systems
| Starting Material Strategy | Reaction Type | Key Transformation | Product Type | Representative Reference |
| Functionalized this compound | Intramolecular Cyclization | Acid-catalyzed ring closure | Fused bicyclic lactam | nih.gov |
| 3-Phenylpiperidine with tethered diene/dienophile | Diels-Alder Reaction | [4+2] Cycloaddition | Bridged bicyclic imide | researchgate.net |
| Acyclic precursor with tethered dipole and dipolarophile | Intramolecular [3+2] Cycloaddition | Rhodium-catalyzed cascade | Bridged bicyclo[m.n.2] system | mdpi.com |
| Morphinan-6,8-diene | Diels-Alder Reaction | Intermolecular [4+2] cycloaddition | Doubly bridged derivatives | nih.gov |
Stereochemistry, Conformational Analysis, and Structural Elucidation
Isomerism in 3-Phenylpiperidine-2-carboxylic Acid Derivatives
The presence of two stereocenters at the C2 and C3 positions of the piperidine (B6355638) ring gives rise to multiple stereoisomers for this compound.
With chiral centers at the carbon atoms bearing the carboxylic acid (C2) and the phenyl group (C3), this compound can exist as four distinct stereoisomers. These isomers form two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images wikipedia.org.
The relationship between any two stereoisomers that are not enantiomers is diastereomeric. For instance, the (2R, 3R) isomer and the (2R, 3S) isomer are diastereomers. The synthesis of specific enantiomers often involves the use of chiral auxiliaries to create diastereomeric intermediates that can be separated, followed by the removal of the auxiliary to yield the enantiomerically pure compound nih.gov. The Pictet-Spengler cyclization reaction is a common method for synthesizing piperidine-containing structures, which can yield specific diastereomers depending on the reaction conditions nih.gov.
| Isomer Type | Definition | Example Pairs for this compound |
|---|---|---|
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | (2R, 3R) and (2S, 3S) (2R, 3S) and (2S, 3R) |
| Diastereomers | Stereoisomers that are not mirror images of each other. | (2R, 3R) and (2R, 3S) (2R, 3R) and (2S, 3R) |
The relative orientation of the phenyl and carboxylic acid substituents on the piperidine ring gives rise to cis-trans isomerism, a specific type of diastereomerism wikipedia.org.
Cis Isomer: The phenyl and carboxylic acid groups are on the same side of the mean plane of the piperidine ring. This corresponds to the (2R, 3S) and (2S, 3R) enantiomeric pair.
Trans Isomer: The phenyl and carboxylic acid groups are on opposite sides of the ring's plane. This corresponds to the (2R, 3R) and (2S, 3S) enantiomeric pair.
The differentiation and separation of cis and trans isomers are crucial, as they often exhibit different physical properties and biological activities nih.gov. Spectroscopic techniques, particularly NMR, are essential for assigning the relative stereochemistry of these isomers.
Conformational Preferences of the Piperidine Ring
The six-membered piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain.
Like cyclohexane, the piperidine ring predominantly exists in a chair conformation, which is significantly more stable than the boat or twist-boat conformations nih.gov. The energy difference is such that the chair form is the most populated conformation at room temperature. While the boat conformation is a higher-energy state, certain bridged or constrained piperidine analogues may adopt conformations that deviate from the ideal chair state to accommodate structural constraints or specific binding interactions nih.gov. The equilibrium between twist-boat and chair conformations has been studied, with the chair form being more favorable nih.gov.
| Conformation | Relative Stability | Key Features |
|---|---|---|
| Chair | Most Stable | Minimizes torsional and steric strain. Substituents can be axial or equatorial. |
| Twist-Boat | Less Stable | An intermediate energy conformation between boat and chair. |
| Boat | Least Stable | High energy due to flagpole interactions and eclipsing strain. |
The presence of the bulky phenyl and carboxylic acid groups at the C2 and C3 positions has a profound influence on the conformational equilibrium of the piperidine ring researchgate.net. In a chair conformation, each substituent can occupy either an axial (perpendicular to the ring plane) or an equatorial (in the plane of the ring) position.
Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric interactions. Therefore, the most stable conformation for the trans isomer would likely have both the C2-carboxyl and C3-phenyl groups in equatorial positions. For the cis isomer, one substituent would be axial and the other equatorial. The specific preference can be influenced by other factors, such as intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen. In certain N-acyl or N-aryl piperidines, pseudoallylic strain can force a 2-substituent into an axial orientation to allow for better orbital overlap and conjugation nih.gov. Computational studies on related piperidine-2-carboxylic acid systems suggest a tendency for substituents to adopt an axial orientation to reduce steric hindrance between adjacent groups nih.gov.
The piperidine ring is conformationally dynamic, undergoing a "ring flip" or "ring inversion" process where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion is a rapid process at room temperature but can be slowed at lower temperatures.
The energy barrier for this conformational change is a key parameter. Studies on complex piperidine-containing molecules like morphine alkaloids have determined the nitrogen inversion-associated ring inversion barrier to be in the range of 25-27 kJ/mol (6.0-6.5 kcal/mol) nih.gov. This value provides an estimate for the energy required for the conformational inversion in substituted piperidine systems. The relative population of each chair conformer at equilibrium is determined by their relative free energies, which are largely dictated by the steric and electronic influences of the substituents researchgate.net.
Determination of Absolute and Relative Stereochemistry
The presence of two chiral centers at positions 2 and 3 of the piperidine ring in this compound gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The determination of the absolute and relative stereochemistry of these isomers is fundamental for structure-activity relationship studies and drug design.
Chiral Resolution and Assignment
The separation of the enantiomeric pairs of this compound is typically achieved through chiral resolution techniques. A common and effective method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by acidification.
While specific chiral resolving agents for this compound are not extensively documented in readily available literature, the general principles of diastereomeric salt resolution are well-established for related chiral carboxylic acids and piperidine derivatives. The choice of the resolving agent is critical and often determined empirically to achieve efficient separation. Chiral amines like brucine, strychnine, or synthetic chiral amines are commonly employed for the resolution of acidic compounds.
Kinetic resolution, another powerful technique, can also be applied to separate enantiomers. This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture, allowing for the isolation of one enantiomer in excess. For instance, kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation, highlighting a potential route for the separation of this compound enantiomers. nih.gov
The assignment of the absolute configuration of the separated enantiomers often requires further analysis, such as X-ray crystallography of a suitable crystalline derivative or by using spectroscopic methods in conjunction with known stereochemical standards.
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR Coupling Constants, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the diastereomers of this compound. The spatial relationship between the substituents on the piperidine ring, specifically the phenyl group at C3 and the carboxylic acid group at C2, can be elucidated by analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.
NMR Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons at C2 and C3 (H2 and H3) is particularly informative. According to the Karplus relationship, the ³J value is dependent on the dihedral angle between the coupled protons. In the cis isomer, where the phenyl and carboxylic acid groups are on the same side of the piperidine ring, the H2 and H3 protons are typically in a syn-periplanar or gauche relationship, leading to a smaller coupling constant. Conversely, in the trans isomer, with the substituents on opposite sides, the H2 and H3 protons are often in an anti-periplanar arrangement, resulting in a larger coupling constant. This difference in coupling constants allows for the unambiguous assignment of the cis and trans relative stereochemistry. For example, in substituted piperidines, a larger coupling constant between adjacent methine protons is indicative of a trans-diaxial relationship. whiterose.ac.uk
ROESY/NOESY: Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about protons that are close in space, regardless of whether they are directly bonded. For this compound, a ROESY or NOESY experiment would be expected to show a cross-peak between the proton at C2 and the protons of the phenyl group at C3 in the cis isomer, due to their spatial proximity. In the trans isomer, this correlation would be absent or significantly weaker. These through-space correlations provide definitive evidence for the relative orientation of the substituents.
The following table summarizes the expected NMR observations for the cis and trans isomers of this compound:
| Isomer | Expected ³J(H2-H3) | Expected ROESY/NOESY Correlation (H2 ↔ Phenyl Protons) |
| cis | Small | Strong |
| trans | Large | Weak or Absent |
Role of Conformational Restriction in Structural Design
The concept of conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, leading to a more favorable binding affinity. The piperidine ring of this compound can adopt various conformations, primarily chair and boat forms, with the substituents occupying either axial or equatorial positions.
The introduction of conformational constraints into analogs of this compound can be used to probe the optimal geometry for interaction with a specific biological target. For instance, designing rigid analogs where the relative orientation of the phenyl and carboxylic acid groups is fixed can provide valuable insights into the structure-activity relationship. This can be achieved by incorporating the piperidine ring into a bicyclic or polycyclic system.
Computational modeling and experimental techniques like NMR spectroscopy are crucial for understanding the conformational landscape of this compound and its derivatives. By understanding these conformational preferences, medicinal chemists can rationally design novel analogs with improved biological profiles. The design of conformationally restricted N-arylpiperazine derivatives has been successfully employed to develop potent D2/D3 receptor ligands, demonstrating the utility of this approach. mdpi.com Similarly, the synthesis of conformationally restricted nicotine analogs has been achieved through intramolecular cycloaddition reactions. researchgate.net These examples underscore the potential of applying conformational restriction to the structural design of novel compounds based on the this compound scaffold.
Computational and Mechanistic Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are at the forefront of computational investigations into the electronic structure, geometry, and energetics of molecular systems. These methods offer a detailed understanding of the properties of 3-Phenylpiperidine-2-carboxylic acid at the atomic level.
Energetic Landscape of Conformers
The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms, with the chair conformation being the most stable. The substituents on the ring, in this case, a phenyl group at the 3-position and a carboxylic acid group at the 2-position, can exist in either axial or equatorial positions, leading to a complex energetic landscape of different conformers.
Generally, bulky substituents like a phenyl group prefer an equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov However, the presence of the carboxylic acid group at the adjacent C2 position introduces additional complexity due to potential intramolecular hydrogen bonding and electronic interactions between the two substituents. The relative stability of the conformers would depend on the interplay of these factors. For example, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one with a ΔG of -1.0 kcal/mol. nih.gov
Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformers of Substituted Piperidines
| Compound | Substituent Position | Conformer Preference | ΔG (kcal/mol) |
| 3-fluoropiperidine (TFA-analogue) | 3-Fluoro | Axial | +0.3 researchgate.net |
| 3,5-difluoropiperidine (TFA-analogue) | 3,5-Difluoro | Axial | +0.3 researchgate.net |
| 2-methyl-1-phenylpiperidine | 2-Methyl | Axial | -1.0 nih.gov |
| 1-(2-methyl-1-piperidyl)ethanone | 2-Methyl | Axial | -3.2 nih.gov |
This table presents data from related piperidine systems to illustrate the energetic differences between conformers.
Transition State Analysis for Reaction Pathways
Transition state analysis using DFT is a critical tool for understanding the kinetics and mechanisms of chemical reactions. By locating and characterizing the transition state structures, the activation energies for different reaction pathways can be calculated, providing insights into reaction feasibility and selectivity.
While a specific transition state analysis for the synthesis of this compound is not documented in the reviewed literature, studies on the formation of other substituted piperidines provide a framework for such an investigation. For example, in the cobalt-catalyzed formation of piperidines from N-tosylhydrazones, DFT calculations were used to map the energy profile of the catalytic cycle. The calculations revealed a low-barrier process for the formation of a cobalt(III)-carbene radical intermediate, which is a key step in the cyclization. nih.gov
A hypothetical transition state analysis for a synthetic route to this compound, such as a cyclization reaction, would involve optimizing the geometries of reactants, products, and the transition state connecting them. The calculated activation energy would determine the rate-limiting step of the reaction. Such calculations can also be used to predict the stereochemical outcome of the reaction by comparing the activation energies of pathways leading to different stereoisomers.
Mechanistic Investigations of Synthetic Transformations
Understanding the detailed mechanism of synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity. Computational studies play a key role in elucidating these mechanisms.
Elucidation of Catalytic Cycles
Many modern synthetic methods for constructing piperidine rings rely on transition metal catalysis. DFT calculations are instrumental in elucidating the intricate steps of these catalytic cycles. A study on the cobalt-porphyrin-catalyzed synthesis of piperidines proposed a detailed catalytic cycle based on DFT calculations. nih.govscispace.com The cycle begins with the coordination of a diazo compound to the cobalt(II) catalyst, followed by dinitrogen loss to form a cobalt(III)-carbene radical intermediate. This intermediate then undergoes a series of steps including hydrogen atom transfer and radical rebound to form the piperidine ring. nih.gov
Similarly, a copper-catalyzed intramolecular C-H amination to form piperidines was investigated using DFT, proposing a Cu(I)/Cu(II) catalytic cycle. acs.org These studies highlight the power of computational chemistry to visualize and analyze the transient intermediates and transition states that govern catalytic reactions. While a specific catalytic cycle for the synthesis of this compound has not been detailed, these examples provide a blueprint for how such a mechanism could be investigated.
Table 2: Key Intermediates in a Proposed Cobalt-Catalyzed Piperidine Synthesis
| Intermediate | Description |
| B | Diazo compound coordinated to cobalt(II) porphyrin nih.gov |
| C | Cobalt(III)-carbene radical intermediate nih.gov |
| D | Benzyl-radical intermediate nih.gov |
Stereochemical Course of Reactions (e.g., axial vs. equatorial substitution)
The stereochemistry of the substituents on the piperidine ring is critical for the biological activity of many piperidine-containing compounds. The preference for substituents to occupy either an axial or equatorial position is a key aspect of their conformational behavior and can be influenced by both steric and electronic factors.
Computational studies have provided significant insights into the factors governing the axial versus equatorial preference of substituents on the piperidine ring. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov DFT calculations have quantified this effect, showing that the axial conformer can be favored by up to -3.2 kcal/mol. nih.gov
In the context of synthesizing this compound, controlling the relative stereochemistry of the phenyl and carboxylic acid groups is a major challenge. The stereochemical outcome of a reaction is determined by the transition state energies leading to the different stereoisomers. For example, in the hydrogenation of substituted pyridines, the stereoselectivity is influenced by the catalyst and the substituents on the pyridine (B92270) ring. The choice of N-protecting group can also influence the conformational preferences and thus the stereochemical outcome of subsequent reactions. rsc.org
Molecular Dynamics Simulations of this compound Systems
While QM and DFT calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility, solvation, and interactions of this compound in a biological or solution-phase environment.
MD simulations have been used to investigate the interactions of substituted piperidine derivatives with biological targets, such as the σ1 receptor. nih.gov These simulations can reveal the key interactions responsible for binding affinity and selectivity. nih.gov In such a study, the piperidine derivative is placed in a simulation box with the target protein and solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
Quantitative Structure-Activity Relationship (QSAR) Modelling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, research on structurally related compounds, such as other phenylpiperidine derivatives and tropane analogues, provides valuable insights into the potential application and methodologies of QSAR in this chemical space. These studies help to elucidate the key structural features that govern the biological activity of these molecules.
A non-linear QSAR study was conducted on a series of 4-phenylpiperidine derivatives, which are positional isomers of the target compound, to understand their activity as µ-opioid agonists. nih.gov In this research, a variety of molecular descriptors were calculated and a selection of the most relevant ones were correlated with the analgesic activities of the compounds using a neural network method. nih.gov The established model was validated with an external test set of additional analogues. nih.gov
In a different study, a series of 3-β-(p-substituted phenyl)tropane-2-β-carboxylic acid methyl esters, which are structurally analogous to this compound, were synthesized and their binding affinity to the cocaine binding site was determined. nih.gov Both classical QSAR and Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, were employed to correlate the binding affinities with the structural features of these cocaine analogues. nih.gov The CoMFA study yielded a correlation with high predictive value, offering insights into the steric and electrostatic factors that influence binding. nih.govnih.gov
Furthermore, a QSAR analysis of piperine analogs was performed to develop a model for predicting the inhibition of the NorA efflux pump in Staphylococcus aureus. nih.gov This study identified three key descriptors: the partial negative surface area of the compounds, the area of the molecular shadow in the XZ plane, and the heat of formation of the molecules, which resulted in a statistically significant model. nih.gov The theoretical findings from this model indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity, while the area of the molecular shadow is inversely proportional to it. nih.gov
A three-dimensional QSAR (3D-QSAR) study using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method was conducted on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH). mdpi.com This research produced a well-validated model and the resulting contour maps provided information on the steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor characteristics that influence the inhibitory activity. mdpi.com
These examples from related compound classes demonstrate the utility of QSAR and 3D-QSAR approaches in drug design and understanding structure-activity relationships. The molecular descriptors and field contributions identified in these studies for related piperidine-containing scaffolds can inform the hypothetical design and analysis of this compound analogues.
Detailed Research Findings from Analogous Systems
The following tables summarize the findings from QSAR studies on structurally related compounds, illustrating the types of descriptors and statistical validation that are central to these computational models.
Table 1: Selected Molecular Descriptors and their Importance in a QSAR Study of 4-Phenylpiperidine Derivatives
| Descriptor | Description | Correlation with Activity |
| Mor15u | 3D-MoRSE - Signal 15 / unweighted | Positive |
| RDF035m | Radial Distribution Function - 3.5 / weighted by mass | Negative |
| H-047 | H-attached to C1(sp3) with 1 C attached to it | Positive |
| G(N..O) | Sum of geometrical distances between N and O | Negative |
This table is a representative example based on the types of descriptors used in QSAR studies of phenylpiperidine analogs. nih.gov
Table 2: Statistical Parameters for a CoMFA Model of 3-β-(p-substituted phenyl)tropane-2-β-carboxylic acid methyl esters
| Parameter | Value | Description |
| q² | > 0.5 | Cross-validated correlation coefficient (a measure of predictive ability) |
| r² | > 0.9 | Non-cross-validated correlation coefficient (a measure of goodness of fit) |
| Steric Field Contribution | ~40-60% | The contribution of the shape of the molecule to the model |
| Electrostatic Field Contribution | ~40-60% | The contribution of the electronic properties of the molecule to the model |
This table presents typical statistical values for a robust CoMFA model, as reported in studies of structurally similar tropane analogues. nih.govnih.gov
Table 3: Key Descriptors from a QSAR Study on Piperine Analogues
| Descriptor | Correlation with Inhibitory Activity |
| Partial Negative Surface Area | Positive |
| Molecular Shadow Area (XZ plane) | Negative |
| Heat of Formation | Complex Relationship |
This table highlights the descriptors identified as significant in a QSAR study of piperine analogues, which contain a piperidine moiety. nih.gov
Table 4: Field Contributions in a CoMSIA Model of Piperazine-Carboxamides
| Field Type | Contribution to Activity |
| Steric | Favorable and unfavorable regions identified |
| Electrostatic | Favorable and unfavorable regions for positive/negative charges identified |
| Hydrophobic | Favorable and unfavorable regions for hydrophobic groups identified |
| H-bond Donor | Favorable and unfavorable regions for hydrogen bond donors identified |
| H-bond Acceptor | Favorable and unfavorable regions for hydrogen bond acceptors identified |
This table illustrates the qualitative insights gained from a CoMSIA study on piperazine-carboxamides, another class of piperidine derivatives. mdpi.com
Applications in Medicinal Chemistry Research and Molecular Design
3-Phenylpiperidine-2-carboxylic Acid as a Core Scaffold for Bioactive Compounds
The piperidine (B6355638) ring is one of the most prominent nitrogen-containing heterocyclic structures found in pharmaceuticals. researchgate.net Its chair-like conformation provides a rigid backbone that can be functionalized in multiple positions, allowing for the creation of diverse chemical libraries. The this compound scaffold, in particular, combines a basic nitrogen atom, an acidic carboxylic acid group, and a lipophilic phenyl ring. This combination of features makes it a versatile template for interacting with the complex binding sites of proteins.
The incorporation of the piperidine ring into a molecule can enhance its potency by reducing conformational mobility compared to more flexible, acyclic analogues. nih.gov This pre-organization of the molecule into a more receptor-relevant conformation can lead to a more favorable binding entropy. Researchers have exploited this scaffold in the synthesis of numerous bioactive molecules, including analgesics, psychoactive agents, and modulators of various neurotransmitter systems. chemimpex.com The versatility of the 3-phenylcoumarin scaffold, an isostere of isoflavone, highlights the utility of such core structures in medicinal chemistry for generating a wide array of derivatives with differing properties. mdpi.com
Rational Design of Receptor Ligands and Enzyme Inhibitors
The defined stereochemistry of the this compound scaffold is crucial for the rational design of ligands that can selectively target specific receptors and enzymes. By modifying the substituents on the phenyl ring, the piperidine nitrogen, and the carboxylic acid, medicinal chemists can fine-tune the pharmacological profile of the resulting compounds.
The arylpiperazine scaffold, a close structural relative of phenylpiperidine, is a versatile template for designing ligands that target central nervous system (CNS) receptors, particularly dopamine receptors. mdpi.com The dopamine D2 and D3 receptor subtypes, which share significant amino acid homology, are important targets for treating neurological and neuropsychiatric disorders. semanticscholar.org The development of ligands that can selectively target the D3 receptor over the D2 receptor is a major goal in drug discovery. nih.gov
Derivatives based on an N-phenylpiperazine core have been extensively studied. The binding affinity and selectivity of these compounds are influenced by the nature of the substituents on the phenyl ring and the length and composition of the side chain. For example, ligands that can simultaneously interact with both the primary orthosteric binding site and a secondary binding site on the D3 receptor, known as bitopic ligands, often exhibit enhanced affinity and selectivity. nih.gov
Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at Human Dopamine D2 and D3 Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| LASSBio-579 | - | - | Agonist |
| LASSBio-580 | - | - | Antagonist |
| LASSBio-581 | - | - | Agonist |
| LS-3-134 | 0.17 | >25.5 | >150 |
| Compound 6a | 0.2 | 100.2 | ~500 |
Data sourced from multiple studies. LASSBio compounds were identified functionally as agonists or antagonists. nih.govnih.gov
The this compound scaffold has been instrumental in the development of competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors is implicated in various neurological conditions, making antagonists potential therapeutic agents for disorders like epilepsy and for preventing neuronal damage during cerebral ischemia. nih.govresearchgate.net
A series of 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids have been synthesized and evaluated as NMDA receptor antagonists. nih.gov The constrained piperidine ring was found to enhance potency. Specifically, compounds like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid proved to be potent antagonists, effectively displacing radioligands from the NMDA receptor and protecting against NMDA-induced lethality in animal models. nih.gov Structure-activity relationship (SAR) studies of these constrained antagonists have helped to map the NMDA receptor's binding site, identifying features such as a deep hydrophobic pocket that influences potency and selectivity. nih.gov The binding site for these competitive antagonists is located on the GluN2 subunit of the receptor. nih.gov
Table 2: Activity of Piperidine-based NMDA Receptor Antagonists
| Compound | [3H]CGS 19755 Binding Inhibition (Ki, nM) | Protection from NMDA Neurotoxicity (IC50, µM) |
|---|---|---|
| CGS 19755 | 40 - 2000 | 1.3 - 5.6 |
| NPC 12626 | 40 - 2000 | 1.3 - 5.6 |
| LY 274614 | 40 - 2000 | 1.3 - 5.6 |
Data represents a range for a series of structurally constrained competitive antagonists. nih.gov
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is a target for treating inflammatory diseases such as asthma. nih.gov The development of potent and selective P2Y14 antagonists is an active area of research. While many known antagonists are derived from a 7-phenyl-2-naphthalenecarboxylic acid scaffold, modifications involving piperidine moieties have been explored to improve properties and overcome challenges like low oral bioavailability. nih.govacs.org
In one series of heterocyclic P2Y14 antagonists, a zwitterionic structure containing a piperidine ring was modified to explore structure-activity relationships. nih.gov Alterations to the central phenyl ring and the terminal piperidine moiety, including the use of uncharged piperidine bioisosteres, were investigated to maintain receptor affinity while improving physicochemical properties. nih.gov These studies, often guided by computational modeling, aim to design new antagonists with improved drug-like characteristics. nih.gov
Table 3: Activity of Selected P2Y14 Receptor Antagonists
| Compound | Receptor Affinity (IC50) |
|---|---|
| PPTN (1a) | 0.4 nM |
| N-acetyl derivative (1b) | Moderate Affinity |
| Piperidine amide (11) | Moderate Affinity |
| 5-(hydroxymethyl)isoxazol-3-yl) congener (29) | Moderate Affinity |
PPTN is a prototypical, high-affinity antagonist used as a reference. nih.govacs.org
The versatility of the phenylpiperidine scaffold extends to other biological targets. For instance, N-acyl-4-arylaminopiperidines have been designed as potential antimicrobial agents by targeting the FabI enzyme involved in bacterial fatty acid biosynthesis. nih.gov Additionally, derivatives of 4-phenylpiperidine-4-carboxylic acid have been utilized as intermediates in the synthesis of monoamine neurotransmitter re-uptake inhibitors. google.com The indole-2-carboxamide scaffold, which shares structural features, has also been used to design new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com
Bioisosteric Modifications of the Carboxylic Acid Group
The carboxylic acid group is a key functional group in many drugs, often acting as a pharmacophore that interacts with biological targets through hydrogen bonding or ionic interactions. nih.gov However, its presence can lead to poor pharmacokinetic properties, such as low membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity. nih.govresearchgate.net To mitigate these issues, a common strategy in medicinal chemistry is to replace the carboxylic acid with a suitable bioisostere—a different functional group with similar physicochemical properties that can produce a broadly similar biological effect. nih.govnih.gov
The selection of a bioisostere is context-dependent, but the goal is often to retain or improve biological activity while enhancing drug-like properties. For example, in the design of P2Y14 receptor antagonists, replacing the carboxylate group with a tetrazole moiety was explored to improve bioavailability. nih.gov In another program targeting the P2Y12 receptor, the replacement of a carboxylic acid with a phosphonic acid group led to the most potent molecules in the series and achieved low in vivo clearance. nih.gov
Common bioisosteres for the carboxylic acid group include:
Tetrazoles: These are among the most frequently used acidic bioisosteres. They are generally more lipophilic than carboxylic acids and can lead to improved oral absorption. drughunter.com
Acylsulfonamides: The pKa values of acylsulfonamides fall within the range of carboxylic acids, making them effective mimics. nih.gov
Hydroxyisoxazoles (Isoxazolols): These planar heterocycles are acidic and have been employed in the development of derivatives of neurotransmitters like GABA and glutamate. nih.govnih.gov
Phosphonic Acids: As seen in the development of P2Y12 antagonists, this group can serve as an effective replacement, significantly improving potency. nih.gov
Trifluoromethylketone Hydrates: In aqueous physiological conditions, trifluoromethylketones exist in equilibrium with their hydrate form, which is bioisosteric with a carboxylic acid. This moiety is more lipophilic and can be attractive for CNS drug discovery programs where blood-brain barrier penetration is required. nih.gov
Table 4: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Key Features | Potential Advantages |
|---|---|---|
| Tetrazole | Acidic (pKa ~4.5-5), planar, aromatic | Increased lipophilicity, improved metabolic stability, enhanced potency drughunter.com |
| Acylsulfonamide | Acidic (pKa ~4-5) | Mimics charge and hydrogen bonding, can improve activity nih.gov |
| Hydroxyisoxazole | Acidic (pKa ~4-5), planar | Established in neuroscience targets nih.gov |
| Phosphonic Acid | Di-acidic | Can significantly enhance potency nih.gov |
| Trifluoromethylketone (hydrate) | Forms hydrate in situ, neutral precursor | Increased lipophilicity, improved CNS penetration nih.gov |
Replacement with Tetrazole and Other Non-Classical Bioisosteres
A common strategy in medicinal chemistry to improve the drug-like properties of a lead compound containing a carboxylic acid is to replace it with a bioisostere. researchgate.netnih.gov Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. nih.gov The carboxylic acid moiety, while often crucial for target binding, can lead to poor membrane permeability and metabolic instability. researchgate.netnih.gov
The tetrazole ring is the most frequently used non-classical bioisostere for a carboxylic acid. rug.nlsci-hub.ru This is due to several key similarities:
Acidity: The pKa of a 5-substituted-1H-tetrazole is approximately 4.5-4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.4). This means that at physiological pH, the tetrazole ring will be ionized, mimicking the carboxylate anion that is often essential for receptor interaction. rug.nl
Planarity and H-Bonding: Both the carboxylate and tetrazolate anions are planar and have similar hydrogen bond accepting capabilities, allowing them to engage in similar interactions with a biological target. researchgate.netcambridgemedchemconsulting.com
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. sci-hub.rutandfonline.com Carboxylic acids can undergo metabolic processes like acyl glucuronidation, which can sometimes lead to reactive metabolites. cambridgemedchemconsulting.comhyphadiscovery.com Replacing the acid with a metabolically robust tetrazole can prolong the half-life of a drug candidate. rug.nl
Lipophilicity: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can improve a compound's ability to cross cellular membranes. rug.nl
For derivatives of this compound, replacing the C2-carboxylic acid with a tetrazole ring is a logical step in a lead optimization campaign to enhance pharmacokinetic properties while aiming to maintain or improve target affinity.
| Property | Carboxylic Acid | 1H-Tetrazole | Reference |
|---|---|---|---|
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | rug.nl |
| Geometry of Anion | Planar | Planar | researchgate.netrug.nl |
| Metabolic Stability | Susceptible to acyl glucuronidation | Generally resistant to metabolic degradation | sci-hub.rutandfonline.com |
Other non-classical bioisosteres that could be considered for replacing the carboxylic acid in this scaffold include acyl sulfonamides and hydroxyisoxazoles, which can also mimic the acidic proton and hydrogen bonding pattern of the original carboxyl group. nih.govnih.gov
Sulfonic and Sulfinic Acid Analogues
Sulfonic acids and, to a lesser extent, sulfinic acids, are other potential bioisosteres for carboxylic acids, although they are non-planar and more acidic. nih.gov
Sulfonic Acids: These are strong acids (pKa < 2) and are more polar than carboxylic acids. researchgate.netnih.gov This increased polarity typically leads to lower lipophilicity. While this might be a disadvantage for oral absorption or CNS penetration, it can be beneficial if high water solubility is desired. The replacement of a carboxylate with a sulfonate has been successfully used in the design of analogues of neurotransmitters like GABA. nih.gov
Sulfinic Acids: These are also more acidic than carboxylic acids but less so than sulfonic acids. They are also non-planar. nih.gov
In the context of this compound, synthesizing the corresponding sulfonic or sulfinic acid analogues would create compounds with significantly different electronic and steric profiles. This could be a useful strategy to probe the electrostatic and spatial requirements of a target binding pocket. nih.gov
Design of Conformationally Constrained Analogues
The inherent flexibility of the piperidine ring means that this compound can exist in multiple conformations. This flexibility can be an entropic penalty upon binding to a receptor, as the molecule must adopt a specific, "bioactive" conformation. chemrxiv.org Designing analogues with reduced conformational flexibility can pre-organize the molecule into this bioactive shape, potentially leading to a significant increase in binding affinity and selectivity. chemrxiv.orgcomputer.org
Impact on Receptor Recognition and Binding Affinity
Constraining the structure of a ligand can have a profound impact on its interaction with a receptor. By reducing the number of available conformations, the entropic cost of binding is lowered, which can lead to a more favorable free energy of binding. nih.gov For the this compound scaffold, conformational constraint can be achieved by introducing additional rings or bulky substituents.
For example, creating a bicyclic system by bridging the piperidine nitrogen with another part of the molecule can lock the ring into a specific chair or boat conformation. This rigid structure presents the key pharmacophoric elements—the phenyl group, the carboxylic acid, and the nitrogen atom—in a well-defined spatial arrangement. If this arrangement matches the optimal geometry for the receptor's binding site, a substantial increase in affinity can be observed. nih.gov Conversely, if the constrained conformation does not fit the binding pocket, a loss of affinity will occur. Therefore, synthesizing a small set of rigid analogues is a powerful method to deduce the bioactive conformation of a flexible parent molecule. computer.org
Exploration of Novel Pharmacophores
A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.comresearchgate.net The this compound structure serves as an excellent scaffold for developing new pharmacophore models.
The key features of this scaffold that can be explored include:
An aromatic/hydrophobic feature (the phenyl ring).
A hydrogen bond acceptor/anionic center (the carboxylic acid).
A potential hydrogen bond donor or cationic center (the piperidine nitrogen).
A defined spatial relationship between these groups.
By systematically modifying this scaffold and assessing the biological activity of the resulting analogues, a pharmacophore model can be built. nih.govfrontiersin.org For instance, the position and nature of substituents on the phenyl ring can be varied to probe a hydrophobic pocket in the target receptor. The stereochemistry at positions 2 and 3 of the piperidine ring is also critical in defining the 3D orientation of the key functional groups. This exploration allows medicinal chemists to understand the essential interactions required for activity and to design novel molecules with improved properties. mdpi.com
Prodrug Strategies Involving this compound Derivatives
The presence of a carboxylic acid group often results in low oral bioavailability due to its polarity and ionization at physiological pH, which hinders its passage through lipid membranes. researchgate.netpatsnap.com A common and effective method to overcome this is the prodrug approach. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. uobabylon.edu.iq
For a molecule like this compound, the most straightforward prodrug strategy is esterification of the carboxylic acid. researchgate.net
Ester Prodrugs: Converting the carboxylic acid to an ester masks the polar, ionizable group, thereby increasing the molecule's lipophilicity. researchgate.net This enhanced lipophilicity can significantly improve absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the ester is rapidly hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid. uobabylon.edu.iq
Choice of Ester: The properties of the prodrug can be fine-tuned by the choice of the alcohol used for esterification. Simple alkyl esters (e.g., methyl or ethyl esters) can provide a moderate increase in lipophilicity. More complex esters can be designed to target specific esterases or to further modify solubility and absorption characteristics. researchgate.net
This strategy allows for the oral delivery of a drug that would otherwise need to be administered via other routes.
Development of Library Synthesis for Medicinal Chemistry Screening
In modern drug discovery, the synthesis and screening of large numbers of compounds are essential for identifying new hit and lead compounds. The this compound scaffold is well-suited for the creation of compound libraries through combinatorial or parallel synthesis. nih.gov The piperidine ring is a privileged scaffold in pharmaceutical research, appearing in numerous approved drugs. enamine.netacs.orgnih.gov
A library based on this scaffold can be generated by introducing diversity at several key positions:
N-Substitution: The piperidine nitrogen can be readily alkylated or acylated with a diverse range of building blocks.
Amide Formation: The carboxylic acid can be converted into a library of amides by coupling it with a variety of primary and secondary amines.
Phenyl Ring Substitution: If the starting material is a substituted phenylglycine derivative, a wide array of functionalities can be introduced onto the aromatic ring.
These synthetic routes are often amenable to solid-phase or solution-phase parallel synthesis techniques, allowing for the rapid generation of hundreds or thousands of distinct compounds. 5z.compharmaceutical-business-review.com These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, providing valuable starting points for new drug discovery programs. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-Phenylpiperidine-2-carboxylic acid, and what are the critical reaction conditions to optimize yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of phenyl-substituted precursors or functional group transformations. For example:
- Step 1 : Formation of the piperidine ring via reductive amination or cycloaddition reactions, using catalysts like palladium acetate (Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres .
- Step 2 : Introduction of the carboxylic acid group via hydrolysis of nitriles or oxidation of alcohols.
Critical Conditions : - Temperature control (e.g., 40–100°C for cyclization steps) to avoid side reactions.
- Use of anhydrous solvents (e.g., tert-butanol) and cesium carbonate (Cs₂CO₃) as a base to enhance reaction efficiency .
- Purification via recrystallization or reverse-phase HPLC to achieve >95% purity .
Q. How can researchers confirm the purity and structural integrity of this compound using standard analytical techniques?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data (e.g., NMR shifts or IR peaks) for this compound?
Methodological Answer:
- Cross-Validation :
- Computational Modeling :
- Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) to validate experimental assignments .
- Collaborative Reproducibility :
- Replicate synthesis and characterization under controlled conditions (e.g., standardized solvent systems) to identify procedural variables affecting data .
Q. How can X-ray crystallography using SHELX software be applied to determine the stereochemistry and hydrogen bonding patterns in this compound crystals?
Methodological Answer:
- Data Collection :
- Grow single crystals via slow evaporation (e.g., in ethanol/water).
- Collect diffraction data using a synchrotron or lab-source X-ray diffractometer.
- Structure Refinement :
- Hydrogen Bond Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
